molecular formula C9H13O3P B1659914 (4-Ethylphenoxy)-methylphosphinic acid CAS No. 693223-28-8

(4-Ethylphenoxy)-methylphosphinic acid

Cat. No.: B1659914
CAS No.: 693223-28-8
M. Wt: 200.17 g/mol
InChI Key: LMFJTALGTWPYIG-UHFFFAOYSA-N
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Description

(4-Ethylphenoxy)-methylphosphinic acid is an organophosphorus compound characterized by a methylphosphinic acid backbone substituted with a 4-ethylphenoxy group. Phosphinic acids (R$_2$POOH) are analogs of carboxylic acids, where the carbonyl group is replaced by a phosphinic acid moiety. The 4-ethylphenoxy substituent introduces aromaticity and steric bulk, influencing both chemical reactivity and biological activity.

Properties

CAS No.

693223-28-8

Molecular Formula

C9H13O3P

Molecular Weight

200.17 g/mol

IUPAC Name

(4-ethylphenoxy)-methylphosphinic acid

InChI

InChI=1S/C9H13O3P/c1-3-8-4-6-9(7-5-8)12-13(2,10)11/h4-7H,3H2,1-2H3,(H,10,11)

InChI Key

LMFJTALGTWPYIG-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OP(=O)(C)O

Canonical SMILES

CCC1=CC=C(C=C1)OP(=O)(C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Aminopropyl-(methyl)phosphinic Acid (3-APMPA)

  • Structure: Replaces the 4-ethylphenoxy group with a 3-aminopropyl chain.
  • Biological Activity : A selective agonist for GABAB receptors (K$_b$ ≈ 1 μM for GABAC receptors), with negligible activity on GABAA receptors .
  • Key Difference: The aminopropyl group enhances receptor selectivity via hydrogen bonding, whereas the 4-ethylphenoxy group in the target compound may improve lipophilicity and membrane permeability.

(1,2,5,6-Tetrahydropyridine-4-yl)methylphosphinic Acid (TPMPA)

  • Structure : Hybrid of isoguvacine (GABAA agonist) and 3-APMPA, featuring a tetrahydropyridine ring.
  • Biological Activity : Potent GABAC antagonist (K$_b$ ≈ 2 μM) with >100-fold selectivity over GABAA/B receptors .
  • Key Difference: The rigid tetrahydropyridine ring in TPMPA enhances steric specificity, contrasting with the planar aromaticity of the 4-ethylphenoxy group.

Ethyl-[(4-nitrophenyl)methoxy]phosphinic Acid

  • Structure: Contains a 4-nitrophenylmethoxy group instead of 4-ethylphenoxy.
  • Physicochemical Properties : The nitro group introduces strong electron-withdrawing effects, increasing acidity (pKa ~1.5) compared to the electron-donating ethyl group in the target compound (estimated pKa ~2.5–3.0) .
  • Applications: Nitro-substituted analogs are often used in catalysis or as intermediates in explosives, whereas ethylphenoxy derivatives may favor bioactivity due to reduced reactivity .

Ethanebis(methylphosphinic) Acid

  • Structure : Dimeric form with two methylphosphinic acid units linked by an ethane bridge.
  • Synthesis : Prepared via radical-initiated reaction of methylphosphinic acid with acetylene .
  • Applications : Primarily used as a flame retardant in polymers (e.g., polyesters, polyamides) due to its thermal stability and phosphorus content .

Data Table: Structural and Functional Comparisons

Compound Substituent/Backbone Biological Activity/Application Selectivity/Key Property Reference
(4-Ethylphenoxy)-methylphosphinic acid 4-ethylphenoxy, methylphosphinic acid Potential GABAC ligand (hypothesized) High lipophilicity
3-APMPA 3-aminopropyl, methylphosphinic acid GABAB agonist (K$_b$ ≈ 1 μM) Receptor selectivity via H-bonding
TPMPA Tetrahydropyridine, methylphosphinic acid GABAC antagonist (K$_b$ ≈ 2 μM) Steric specificity
Ethyl-[(4-nitrophenyl)methoxy]phosphinic acid 4-nitrophenylmethoxy, methylphosphinic acid Catalyst intermediate Electron-withdrawing nitro group
Ethanebis(methylphosphinic) acid Ethane-bridged dimer Flame retardant (polyester/polyamide) Thermal stability (m.p. 199°C)

Research Implications

  • Medicinal Chemistry: The 4-ethylphenoxy group’s balance of lipophilicity and steric bulk could optimize blood-brain barrier penetration for CNS-targeting drugs .
  • Materials Science : Compared to ethanebis(methylphosphinic) acid, the aromatic substituent may reduce thermal stability but enhance solubility in organic solvents for polymer modifications .

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